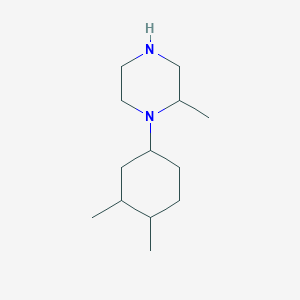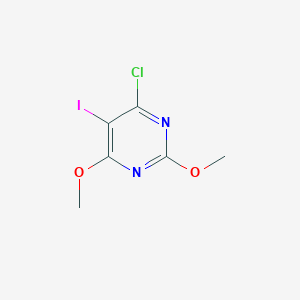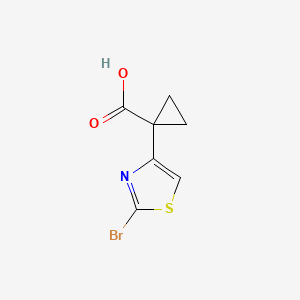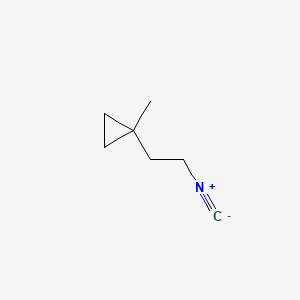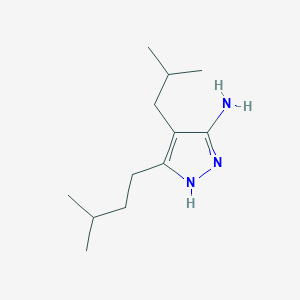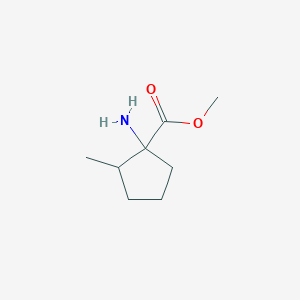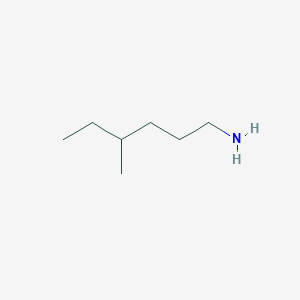
4-Methylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhexan-1-amine, also known as 4-methylhexylamine, is an organic compound with the molecular formula C7H17N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is a colorless to pale yellow liquid with a strong, fishy odor, typical of amines. It is used in various applications, including as an intermediate in organic synthesis and in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylhexan-1-amine can be synthesized through several methods. One common method involves the reaction of 4-methylhexan-1-ol with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the formation of the amine. Another method involves the reduction of 4-methylhexan-1-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methylhexan-1-nitrile. This process involves the use of a continuous flow reactor, where the nitrile is hydrogenated in the presence of a metal catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding nitrile or amide.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: 4-Methylhexan-1-nitrile or 4-methylhexanamide.
Reduction: 4-Methylhexane.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
4-Methylhexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of amine metabolism and as a model compound in biochemical research.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-methylhexan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can also interact with receptors in the nervous system, potentially influencing neurotransmitter release and uptake. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Methylhexan-1-amine can be compared with other similar compounds, such as:
4-Methylhexan-2-amine: This compound has a similar structure but differs in the position of the amino group. It is also used as a stimulant and in dietary supplements.
Hexylamine: This compound lacks the methyl group present in this compound and has different chemical properties and applications.
2-Amino-4-methylhexane: This compound is another structural isomer with different properties and uses
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for various specialized applications.
Properties
CAS No. |
34263-68-8 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
4-methylhexan-1-amine |
InChI |
InChI=1S/C7H17N/c1-3-7(2)5-4-6-8/h7H,3-6,8H2,1-2H3 |
InChI Key |
HZZLWSFAPDJVLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


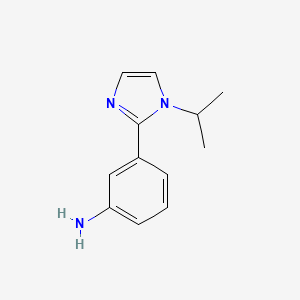
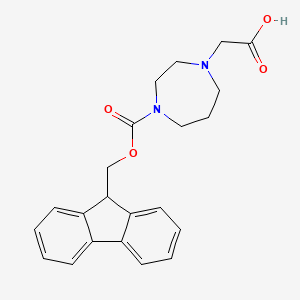
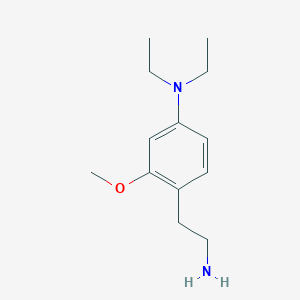
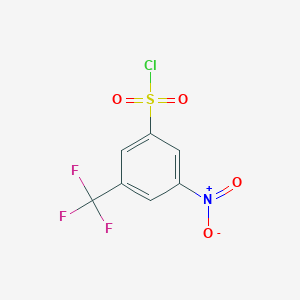
![2-[4-(Trifluoromethylthio)phenyl]ethanethiol](/img/structure/B13538059.png)
